![molecular formula C5H7Br2IN2 B2443075 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide CAS No. 2126178-39-8](/img/structure/B2443075.png)
5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide”, bromomethyl compounds are generally synthesized using various methods. For instance, 5-methyl-3-(bromomethyl)pyridine hydrobromide is synthesized using 5-methylnicotinic acid as the starting material . The synthesis of such compounds often involves palladium-catalyzed carboamination reactions.Scientific Research Applications
Heterocyclic Compound Synthesis
5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide serves as a critical intermediate in the synthesis of diverse heterocyclic compounds, which are foundational structures in many pharmacologically active molecules. The unique reactivity of derivatives related to this compound facilitates the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing its importance in the development of new chemical entities with potential therapeutic applications (Gomaa & Ali, 2020).
Pharmacological Significance
Pyrazoline derivatives, including those synthesized from 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide, have been extensively studied for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, making them a valuable asset in drug discovery and medicinal chemistry (Shaaban et al., 2012). The versatility of pyrazoline-based compounds highlights the potential of 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide as a precursor in synthesizing new drugs with improved efficacy and safety profiles.
Role in Multicomponent Reactions
The compound's utility extends to facilitating multicomponent reactions (MCRs), which are highly efficient methods for constructing complex molecules from simpler substrates in a single operational step. This approach is particularly valuable in the synthesis of biologically active molecules containing the pyrazole moiety, underscoring the compound's contribution to streamlining drug synthesis processes and exploring novel therapeutic agents (Becerra et al., 2022).
Safety and Hazards
properties
IUPAC Name |
5-(bromomethyl)-4-iodo-1-methylpyrazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrIN2.BrH/c1-9-5(2-6)4(7)3-8-9;/h3H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLZCRQFDHGRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide |
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